An In-depth Technical Guide to the Chemical Properties of 3-Methyl-5-phenyl-1,2,4-thiadiazole
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-5-phenyl-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry and materials science due to its diverse and potent biological activities.[1] Compounds incorporating the 1,2,4-thiadiazole core have demonstrated a wide spectrum of pharmacological properties, including neuroprotective, antibacterial, and potential anticancer effects.[2] The stability of the thiadiazole ring, coupled with the ability to introduce various substituents at the 3- and 5-positions, makes it a versatile scaffold for the design of novel therapeutic agents.[1] This guide provides a detailed technical overview of the chemical properties of a specific derivative, 3-Methyl-5-phenyl-1,2,4-thiadiazole, a molecule that serves as a valuable building block in the synthesis of more complex and potentially bioactive compounds.[3]
Physicochemical Properties of 3-Methyl-5-phenyl-1,2,4-thiadiazole
| Property | Value/Information | Source/Analog |
| Molecular Formula | C₉H₈N₂S | - |
| Molecular Weight | 176.24 g/mol | [4] |
| CAS Number | 50483-77-7 | [3] |
| Appearance | Expected to be a solid at room temperature. | General observation for similar small heterocyclic compounds. |
| Melting Point | Not specified. Analog: 3-Amino-5-phenyl-1,2,4-thiadiazole (134-143 °C) | [5] |
| Boiling Point | Not specified. | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General property of similar organic compounds. |
Spectroscopic Data and Structural Elucidation
Spectroscopic analysis is crucial for the confirmation of the structure and purity of a synthesized compound. The following sections detail the expected spectroscopic characteristics of 3-Methyl-5-phenyl-1,2,4-thiadiazole.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum of 3-Methyl-5-phenyl-1,2,4-thiadiazole is expected to be relatively simple and characteristic.
-
Aromatic Protons (Phenyl Group): A multiplet in the range of δ 7.4-8.2 ppm, corresponding to the five protons of the phenyl ring. The exact chemical shifts and splitting patterns will depend on the electronic environment.
-
Methyl Protons: A singlet at approximately δ 2.5 ppm, integrating to three protons, corresponding to the methyl group at the 3-position of the thiadiazole ring.
For comparison, the aromatic protons in various 5-aryl-1,3,4-thiadiazole derivatives are observed as multiplets in the range of δ 7.00-8.43 ppm in DMSO-d₆.[6]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Thiadiazole Ring Carbons: Two distinct signals are expected for the C3 and C5 carbons of the thiadiazole ring. These are typically observed in the downfield region, often between δ 160-185 ppm, due to the influence of the electronegative nitrogen and sulfur atoms. For instance, in some 1,2,4-thiadiazole derivatives, these carbons appear at around 182.7 ppm and 169.7 ppm.
-
Phenyl Group Carbons: Four signals are expected for the phenyl group carbons in the range of δ 125-140 ppm. The carbon attached to the thiadiazole ring (ipso-carbon) will be a singlet, while the ortho, meta, and para carbons will show distinct chemical shifts.
-
Methyl Carbon: A signal for the methyl carbon is expected in the upfield region, typically around δ 15-20 ppm.
In related 5-aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivatives, the thiadiazole ring carbons are found in the range of δ 158.4-164.2 ppm, and the aromatic carbons are observed between δ 115.4-158.9 ppm.[7]
FT-IR (Fourier-Transform Infrared) Spectroscopy
The FT-IR spectrum reveals the presence of specific functional groups and bonding patterns.
-
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.
-
C=N and C=C Stretching: Strong to medium absorption bands in the region of 1600-1450 cm⁻¹ are characteristic of the C=N bonds within the thiadiazole ring and the C=C bonds of the phenyl ring.
-
C-S Stretching: A weaker absorption band, typically in the range of 800-600 cm⁻¹, can be attributed to the C-S bond in the heterocyclic ring.
-
Aliphatic C-H Stretching: Bands corresponding to the methyl group's C-H stretching will appear just below 3000 cm⁻¹.
For example, in N-(3-chlorophenyl)-5-((2,4-dichlorobenzyl) thio)-1,3,4-thiadiazol-2-amine, aromatic C-H stretching is observed at 2917.47 cm⁻¹ and N=C-S vibrations are seen in the 1409-1458 cm⁻¹ region.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (176.24).
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methyl group, cleavage of the phenyl group, and fragmentation of the thiadiazole ring.
Synthesis of 3-Methyl-5-phenyl-1,2,4-thiadiazole
Unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles are commonly synthesized through the oxidative cyclization of N-acylthioamides or related intermediates.[9][10] A plausible and efficient method for the synthesis of 3-Methyl-5-phenyl-1,2,4-thiadiazole involves the reaction of thiobenzamide with an acetamidine derivative, followed by an oxidative intramolecular N-S bond formation.[9]
Experimental Protocol: Synthesis via Oxidative Cyclization
This protocol is based on general methods for the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles.
Step 1: Formation of the Thioacylamidine Intermediate
-
To a solution of thiobenzamide (1 equivalent) in a suitable solvent such as DMF, add acetamidine hydrochloride (1.1 equivalents) and a base like sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: In Situ Intramolecular Dehydrogenative N-S Bond Formation
-
Once the formation of the thioacylamidine intermediate is complete (as indicated by TLC), introduce an oxidizing agent. A common and effective choice is molecular iodine (I₂) (1.5 equivalents).
-
Continue stirring the reaction mixture at room temperature for an additional 6-12 hours.
-
After the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-Methyl-5-phenyl-1,2,4-thiadiazole.
Reactivity and Chemical Behavior
The 1,2,4-thiadiazole ring is aromatic and generally stable to acids, alkalis, and oxidizing and reducing agents, especially when substituted at the 3- and 5-positions.[1]
-
Nucleophilic Substitution: The 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution reactions. This is a key aspect for further functionalization of the molecule.
-
Electrophilic Substitution: The 1,2,4-thiadiazole ring is generally unreactive towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms.[1]
-
Ring Opening: While generally stable, the thiadiazole ring can be susceptible to ring-opening under certain harsh conditions, which could lead to the formation of reactive intermediates like mercapto-amidines.
Biological and Pharmacological Significance
Derivatives of 1,2,4-thiadiazole are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. These activities include:
-
Antimicrobial and Antifungal Activity
-
Anti-inflammatory Properties
-
Anticancer Activity
-
Anticonvulsant Effects
-
Neuroprotective Properties
While specific biological data for 3-Methyl-5-phenyl-1,2,4-thiadiazole is not extensively documented, its structural framework suggests it could serve as a valuable precursor or fragment in the development of new therapeutic agents targeting a variety of diseases. For instance, related 1,2,4-thiadiazole derivatives are being investigated as non-peptide inhibitors of beta-secretase, an enzyme implicated in Alzheimer's disease.
Conclusion
3-Methyl-5-phenyl-1,2,4-thiadiazole is a stable, aromatic heterocyclic compound with well-defined chemical and spectroscopic properties. Its synthesis can be achieved through established methods for constructing unsymmetrically substituted 1,2,4-thiadiazoles. The reactivity of the thiadiazole ring, particularly at the 5-position, allows for further chemical modifications. Given the broad spectrum of biological activities associated with the 1,2,4-thiadiazole scaffold, 3-Methyl-5-phenyl-1,2,4-thiadiazole represents a valuable compound for researchers and scientists in the field of medicinal chemistry and drug development.
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